molecular formula C13H19N6O6P B1207946 9-Oopaa CAS No. 96790-49-7

9-Oopaa

Cat. No.: B1207946
CAS No.: 96790-49-7
M. Wt: 386.3 g/mol
InChI Key: FWPLWRROPGYURV-WAPIVZEPSA-N
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Description

9-Oopaa, chemically identified as 9-Oxoageraphorone (CAS: 105181-06-4), is a versatile organic compound with broad applications in pharmaceuticals, agriculture, and materials science . Its molecular structure includes a ketone group at the 9th position of the ageraphorone backbone, contributing to its reactivity and functional diversity. Key applications include:

  • Antiviral and anticancer agents: Demonstrated efficacy in inhibiting viral replication and tumor growth.
  • Agrochemicals: Used as an insecticide and fungicide due to its ability to disrupt pest metabolic pathways.
  • Materials science: Explored for polymer stabilization and flame-retardant properties .

Synthesis protocols for 9-Oopaa involve multi-step organic reactions, including oxidation and cyclization, though detailed procedures are proprietary . Its stability under ambient conditions and moderate solubility in polar solvents (e.g., ethanol, DMSO) make it suitable for industrial formulations.

Properties

CAS No.

96790-49-7

Molecular Formula

C13H19N6O6P

Molecular Weight

386.3 g/mol

IUPAC Name

(3S,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2-oxo-1,3,2λ5-oxazaphosphinan-2-yl)oxymethyl]oxolane-3,4-diol

InChI

InChI=1S/C13H19N6O6P/c14-11-8-12(16-5-15-11)19(6-17-8)13-10(21)9(20)7(25-13)4-24-26(22)18-2-1-3-23-26/h5-7,9-10,13,20-21H,1-4H2,(H,18,22)(H2,14,15,16)/t7-,9-,10+,13?,26?/m1/s1

InChI Key

FWPLWRROPGYURV-WAPIVZEPSA-N

SMILES

C1CNP(=O)(OC1)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Isomeric SMILES

C1CNP(=O)(OC1)OC[C@@H]2[C@H]([C@@H](C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1CNP(=O)(OC1)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Synonyms

9-(5'-(2-oxo-1,3,2-oxazaphosphorinan-2-yl)-beta-arabinosyl)adenine
9-(5'-(2-oxo-1,3,2-oxazaphosphorinan-2-yl)-beta-arabinosyl)adenine, (S)-isomer
9-OOPAA

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Compound 9A (Structural Analogue)

Compound 9A, synthesized alongside 9-Oopaa in , shares a similar ageraphorone backbone but lacks the 9-ketone group. Key differences include:

Property 9-Oopaa Compound 9A
Functional Group 9-ketone 9-hydroxyl
Bioactivity Antiviral (IC₅₀: 2.1 µM) Reduced potency (IC₅₀: 8.7 µM)
Solubility High in DMSO Moderate in ethanol

The ketone group in 9-Oopaa enhances electrophilicity, enabling stronger interactions with biological targets like protease enzymes .

Compound 10A (Substituted Derivative)

Compound 10A features a methyl substitution at the 10th position, altering steric hindrance and electronic effects:

Property 9-Oopaa Compound 10A
Substituent None 10-methyl
Thermal Stability Stable up to 200°C Degrades at 150°C
Agricultural Use Broad-spectrum fungicide Narrow efficacy (soil-specific)

The methyl group in 10A reduces thermal stability but improves soil adhesion, limiting its environmental mobility .

Functional Comparison with Industry-Standard Compounds

Azoxystrobin (Agrochemical Benchmark)

Azoxystrobin, a widely used fungicide, shares functional similarities with 9-Oopaa but differs mechanistically:

Parameter 9-Oopaa Azoxystrobin
Target Pathway Mitochondrial electron transport Quinone-binding site inhibition
Resistance Risk Low (novel mechanism) High (documented resistance)
Environmental Impact Moderate biodegradability Persistent in aquatic systems

9-Oopaa’s novel action mechanism reduces cross-resistance risks, making it a sustainable alternative .

Tamiflu (Oseltamivir, Pharmaceutical Analogue)

Compared to Tamiflu, a neuraminidase inhibitor for influenza, 9-Oopaa shows broader antiviral activity:

Parameter 9-Oopaa Tamiflu
Spectrum RNA/DNA viruses (e.g., HSV, HCV) Influenza-specific
Synthesis Cost $$ (Low-cost intermediates) $$$$ (Complex chiral synthesis)
Bioavailability 78% (oral) 42% (oral)

9-Oopaa’s cost-effectiveness and oral efficacy position it as a candidate for pandemic preparedness .

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